

Application of Azelastine-13C,d3 in Therapeutic Drug Monitoring

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Compound of Interest

Compound Name: Azelastine-13C,d3

Cat. No.: B1146578

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine is a second-generation antihistamine and mast cell stabilizer used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Therapeutic Drug Monitoring (TDM) of azelastine is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential adverse effects. This document provides detailed application notes and protocols for the quantitative analysis of azelastine in biological matrices, specifically utilizing **Azelastine-13C,d3** as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.

Pharmacological Profile of Azelastine

Mechanism of Action: Azelastine is a potent, selective H1-receptor antagonist.[3] It competitively inhibits the binding of histamine to H1 receptors, thereby mitigating the symptoms of allergic reactions such as sneezing, itching, and rhinorrhea.[3][4] Beyond its antihistaminic effects, azelastine also exhibits anti-inflammatory properties by stabilizing mast cells and inhibiting the release of various inflammatory mediators, including leukotrienes and cytokines.[3][5]

Pharmacokinetics: Following intranasal administration, the systemic bioavailability of azelastine is approximately 40%, with maximum plasma concentrations (C_{max}) achieved within 2-3 hours. [6] Azelastine is metabolized in the liver by the cytochrome P450 system to its primary active metabolite, desmethylazelastine, which also possesses H₁-receptor antagonist activity.[6][7] The elimination half-life of azelastine is approximately 22 hours.[6]

Rationale for Therapeutic Drug Monitoring

TDM for azelastine can be beneficial in several clinical scenarios:

- **Assessing Patient Compliance:** Ensuring patients are adhering to their prescribed treatment regimen.
- **Investigating Therapeutic Failure:** Determining if low drug exposure is the cause of a lack of clinical response.
- **Managing Potential Drug-Drug Interactions:** Azelastine is metabolized by CYP enzymes, and co-administration with inhibitors or inducers of these enzymes could alter its plasma concentrations.[7]
- **Special Populations:** Monitoring may be warranted in patients with hepatic impairment or other conditions that could affect drug metabolism and clearance.[6]

Analytical Methodology: LC-MS/MS

The high sensitivity and selectivity of liquid chromatography-tandem mass spectrometry make it the preferred method for the quantification of azelastine in biological fluids. The use of **Azelastine-13C,d3** as an internal standard further enhances the reliability of the assay.

Mass Spectrometry Parameters

The following table summarizes the optimized mass spectrometric parameters for the detection of azelastine and **Azelastine-13C,d3**.

Analyte	Precursor Ion (Q1) [M+H] ⁺	Product Ion (Q3)	Collision Energy (eV)
Azelastine	382.2	112.2	35-36
Azelastine-13C,d3	386.2	112.2	~35-36

Note: The precursor ion for **Azelastine-13C,d3** is calculated based on the addition of one ¹³C atom and three deuterium atoms to the molecular weight of azelastine. The product ion is expected to be the same as the unlabeled compound if the fragmentation does not involve the labeled positions. The collision energy should be optimized for the specific instrument being used.

Method Validation Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for azelastine quantification in human plasma, based on published literature.[\[6\]](#)[\[8\]](#)[\[9\]](#)

Table 1: Linearity and Sensitivity

Parameter	Typical Range
Linearity Range	10 - 5000 pg/mL
Lower Limit of Quantification (LLOQ)	10 - 20 pg/mL
Correlation Coefficient (r ²)	> 0.99

Table 2: Precision and Accuracy

Quality Control Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low QC (e.g., 30 pg/mL)	< 15%	< 15%	85 - 115%
Medium QC (e.g., 500 pg/mL)	< 15%	< 15%	85 - 115%
High QC (e.g., 4000 pg/mL)	< 15%	< 15%	85 - 115%

Experimental Protocols

Preparation of Stock and Working Solutions

- Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of azelastine hydrochloride in methanol.
- **Azelastine-13C,d3** Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of **Azelastine-13C,d3** in methanol.
- Working Solutions: Prepare serial dilutions of the azelastine stock solution in a suitable solvent (e.g., 50% methanol) to create calibration standards and quality control (QC) samples.
- Internal Standard Working Solution: Prepare a working solution of **Azelastine-13C,d3** (e.g., 10 ng/mL) in the same solvent.

Sample Preparation (Liquid-Liquid Extraction)

- Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 20 µL of the **Azelastine-13C,d3** internal standard working solution.
- Vortex briefly to mix.
- Add 1 mL of extraction solvent (e.g., n-hexane:isopropanol, 97:3 v/v).

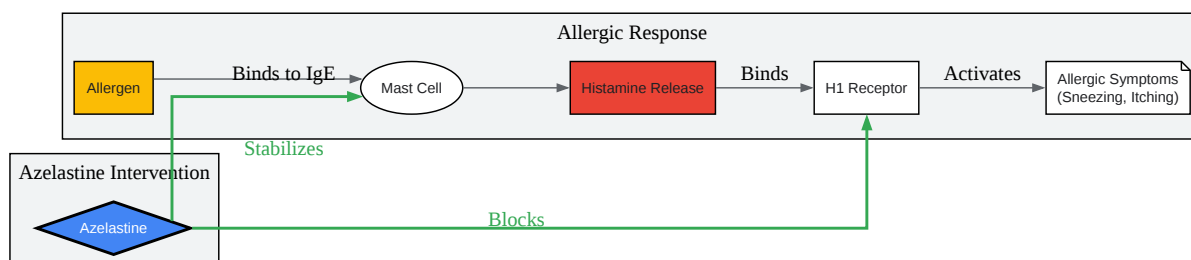
- Vortex for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase A: 5 mM Ammonium Acetate in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient to ensure separation of azelastine from matrix components (e.g., start with 30% B, ramp to 90% B, and re-equilibrate).
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).

Visualizations

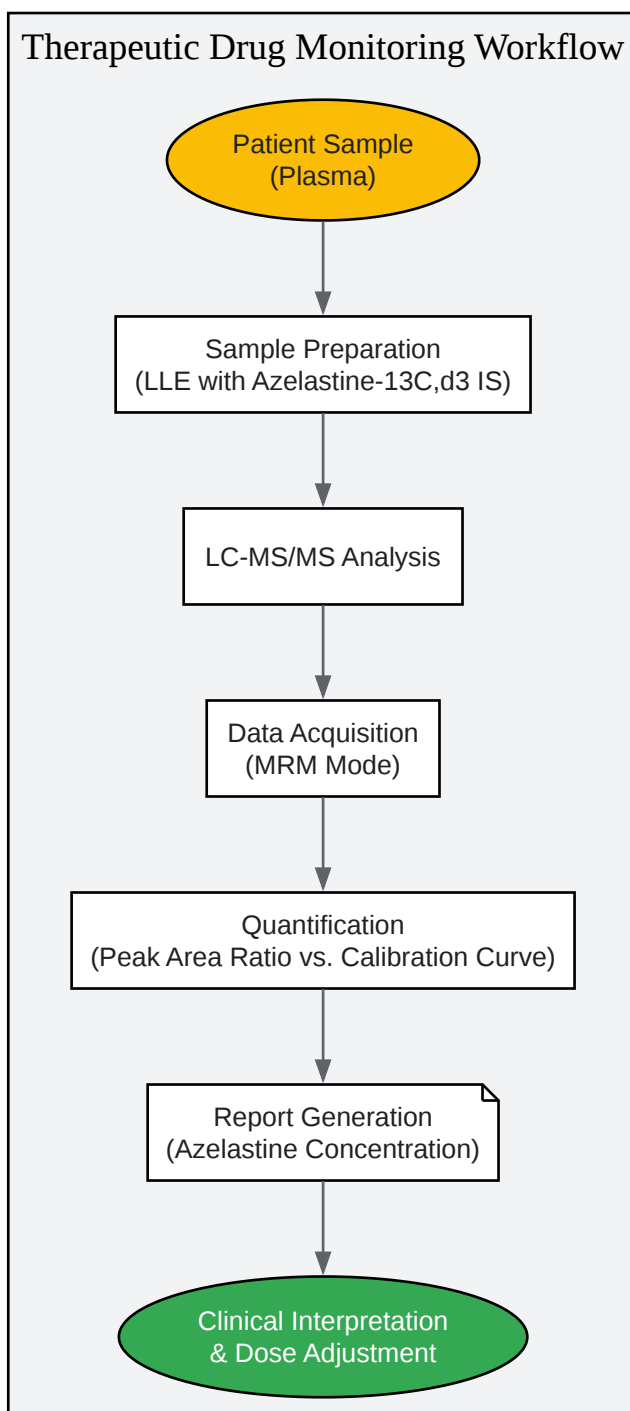
Azelastine Signaling Pathway



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Caption: Azelastine's dual mechanism of action.

Experimental Workflow for TDM



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Caption: Workflow for azelastine TDM.

Conclusion

The LC-MS/MS method using **Azelastine-13C,d3** as an internal standard provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of azelastine. This approach allows for accurate quantification in biological matrices, supporting clinical decisions to optimize patient therapy. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers and clinicians involved in the TDM of azelastine.

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